3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid
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Overview
Description
(E)-3-(4-octadecoxyphenyl)prop-2-enoic Acid is an organic compound characterized by a phenyl group substituted with an octadecoxy chain and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-octadecoxyphenyl)prop-2-enoic Acid typically involves the esterification of 4-hydroxybenzaldehyde with octadecanol, followed by a Wittig reaction to introduce the propenoic acid group. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and Wittig reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-octadecoxyphenyl)prop-2-enoic Acid undergoes various chemical reactions, including:
Oxidation: The double bond in the propenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Epoxides and Diols: Formed from oxidation reactions.
Saturated Derivatives: Resulting from reduction reactions.
Halogenated or Nitrated Compounds: Produced from substitution reactions.
Scientific Research Applications
(E)-3-(4-octadecoxyphenyl)prop-2-enoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(4-octadecoxyphenyl)prop-2-enoic Acid involves its interaction with specific molecular targets and pathways. The compound’s propenoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The octadecoxy chain may enhance the compound’s lipophilicity, facilitating its incorporation into cell membranes and affecting membrane-associated processes.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-dodecoxyphenyl)prop-2-enoic Acid: Similar structure but with a shorter alkoxy chain.
(E)-3-(4-hexadecoxyphenyl)prop-2-enoic Acid: Similar structure with a hexadecoxy chain.
Uniqueness
(E)-3-(4-octadecoxyphenyl)prop-2-enoic Acid is unique due to its long octadecoxy chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for enhanced biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
107019-92-1 |
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Molecular Formula |
C27H44O3 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
3-(4-octadecoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C27H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-30-26-21-18-25(19-22-26)20-23-27(28)29/h18-23H,2-17,24H2,1H3,(H,28,29) |
InChI Key |
ZQZOVFQJZLBPET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
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